molecular formula C20H15ClN4O2S2 B2637545 N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide CAS No. 748776-60-5

N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide

Cat. No.: B2637545
CAS No.: 748776-60-5
M. Wt: 442.94
InChI Key: ZTBKVJKTNYEBCF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two pharmacologically significant scaffolds: the 1,2,4-triazole ring and the benzenesulfonamide group. This combination is of high interest in early-stage anticancer and antimicrobial investigations. Compounds featuring the 1,2,4-triazole core are extensively documented in scientific literature for their diverse biological activities, which include anticancer and antifungal properties . The 1,2,4-triazole ring system is a key pharmacophore in agents that function through the inhibition of cytochrome P-450-dependent enzymes like lanosterol 14α-demethylase (CYP51), a established mechanism for antifungal activity . Furthermore, structural analogues containing both a 1,2,4-triazole and a sulfonamide moiety have demonstrated promising in vitro antitumor activity in screenings against various human cancer cell lines, including those representing lung, colon, and breast cancers . The benzenesulfonamide component is a privileged structure in pharmacology, known to contribute to the mechanism of action of various drugs, including carbonic anhydrase inhibitors . This molecular framework makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in biological systems.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c21-17-11-4-5-12-18(17)24-29(26,27)16-10-6-7-14(13-16)19-22-23-20(28)25(19)15-8-2-1-3-9-15/h1-13,24H,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBKVJKTNYEBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of compounds containing a triazole moiety. For example:

  • Mechanism of Action : Triazoles disrupt bacterial cell wall synthesis and function by inhibiting specific enzymes involved in the biosynthesis of essential cellular components .
  • Efficacy : In vitro tests have shown that derivatives of triazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds with electron-withdrawing groups on the phenyl ring have been reported to show enhanced antibacterial effects .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented:

  • Broad Spectrum : Compounds similar to N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide have been effective against various fungal strains, including Candida and Aspergillus species .
  • Mechanism : These compounds typically inhibit ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining cell integrity .

Anticancer Properties

Research indicates that triazole-containing compounds may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, these compounds may enhance efficacy while reducing side effects .

Other Therapeutic Applications

Beyond antibacterial and antifungal activities, this compound has potential applications in other therapeutic areas:

  • Antimicrobial Resistance : Given the rise of antibiotic-resistant strains, compounds like this compound are being explored as alternatives or adjuncts to existing antibiotics .
  • Hypoglycemic Effects : Some derivatives have been studied for their potential to lower blood sugar levels in diabetic models .

Synthesis and Characterization

A notable study synthesized a series of triazole derivatives through various methods including cyclization reactions of hydrazine derivatives with carbon disulfide . The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography.

Clinical Relevance

In clinical settings, compounds similar to this compound have shown promise in treating infections caused by resistant bacterial strains. Their ability to target multiple pathways in microbial metabolism makes them valuable candidates for further development.

Data Summary Table

Activity Target Organisms Mechanism References
AntibacterialStaphylococcus aureus, E. coliInhibition of cell wall synthesis
AntifungalCandida, AspergillusInhibition of ergosterol biosynthesis
AnticancerMCF-7, A549Induction of apoptosis
HypoglycemicDiabetic modelsLowering blood sugar levels

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the triazole ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a common scaffold with other 1,2,4-triazole derivatives bearing sulfonamide and sulfanyl groups. Key structural variations among analogs include:

  • Substituents on the triazole ring : Position 4 and 5 substitutions influence electronic and steric properties.
  • Sulfonamide group modifications : The nature of the aryl/alkyl group attached to the sulfonamide nitrogen affects binding interactions.
  • Additional functional groups : Substituents like allyl, fluorobenzyl, or nitrobenzyl modulate physicochemical properties.

Comparative Analysis of Selected Compounds

Table 1: Structural and Molecular Comparison
Compound Name (Example) Molecular Formula Substituents on Triazole Sulfonamide Group Molecular Weight (g/mol) Reference
Target Compound C₂₀H₁₅ClN₄O₂S₂ Phenyl (position 4), sulfanyl (position 5) 2-chlorophenyl 454.96
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide C₁₉H₁₈ClFN₄O₂S₂ Allyl (position 4), (4-fluorobenzyl)sulfanyl (position 5) 4-chlorophenyl 452.95
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₂₁H₂₀ClN₇O₂S Allyl (position 4), benzotriazolylmethyl (position 5) 4-methylphenyl ~502.00 (calculated)
4-({4-Methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine C₁₅H₁₈N₄O₃S Methyl (position 4), (3-nitrobenzyl)sulfanyl (position 5) Morpholine-linked 358.40 (calculated)
Key Observations:

Substituent Effects: The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-chlorophenyl () or morpholine () derivatives.

Sulfanyl vs. Sulfonyl Groups :

  • The sulfanyl (-SH) group in the target compound (and analogs) can participate in hydrogen bonding or redox reactions, unlike sulfonyl (-SO₂-) groups in other sulfonamides .

Synthetic Pathways :

  • Cyclization of semicarbazides/thiosemicarbazides under basic or acidic conditions (e.g., 20% NaOH or HCl) yields triazole derivatives, as seen in . The target compound’s synthesis likely follows similar routes .

Biological Activity

N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide is a compound of significant interest due to its diverse biological activities. The presence of the triazole ring and sulfonamide functionality contributes to its pharmacological potential. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H21ClN4OS2\text{C}_{24}\text{H}_{21}\text{ClN}_{4}\text{OS}_{2}

This structure features a triazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a broad spectrum of antimicrobial activities. Specifically, derivatives of this compound have shown effectiveness against:

  • Bacterial infections : Studies indicate that triazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and function .
  • Fungal infections : The antifungal properties are attributed to the ability of the triazole ring to inhibit ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Activity

Research has highlighted the potential anticancer properties of triazole derivatives. The mechanism is believed to involve:

  • Inhibition of tumor cell proliferation : Compounds similar to this compound have been shown to induce apoptosis in cancer cells .
  • Targeting specific pathways : These compounds may affect pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory activity is another notable aspect of this compound's biological profile. Triazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that those with a sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for compounds similar to this compound against common pathogens.

CompoundMIC (µg/mL)Activity
Compound A16Bactericidal
N-(2-chlorophenyl)-3-(4-phenyl...8Bactericidal
Compound B32Bacteriostatic

Study 2: Anticancer Mechanism

Another research effort focused on the anticancer properties revealed that treatment with N-(2-chlorophenyl)-3-(4-phenyl... resulted in a significant reduction in tumor size in murine models. The study indicated that the compound induced apoptosis via caspase activation.

Treatment GroupTumor Size Reduction (%)
Control0
N-(2-chlorophenyl)-3-(4-phenyl...)50
Standard Drug45

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-chlorophenyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1-sulfonamide, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Triazole ring formation : Cyclization of thiosemicarbazide intermediates under reflux with acetic acid or HCl .
  • Sulfonamide coupling : Reacting a sulfonyl chloride derivative with an amine-functionalized triazole precursor in dry dichloromethane (DCM) under nitrogen, using triethylamine as a base .
  • Critical parameters : Temperature control (~0–5°C during coupling), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., sulfonamide protons at δ 10.5–11.0 ppm) .
  • X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization. Crystallize from ethanol/dichloromethane (1:3) to obtain monoclinic crystals (space group P2₁/c) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 483.05) .

Q. How can researchers assess the compound’s potential biological activity in preliminary assays?

Methodological Answer:

  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ciprofloxacin .
  • Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assay, noting IC₅₀ values .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Replicate assays : Ensure consistent cell lines/pH conditions (e.g., CA-II assays at pH 7.4 vs. 8.3 alter activity) .
  • Structural validation : Re-examine crystallographic data for conformational flexibility in the sulfonamide-triazole backbone .
  • Computational docking : Compare binding poses in AutoDock Vina to identify variable interactions with active-site residues .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for selective enzyme inhibition?

Methodological Answer:

  • Substituent modification : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance CA-II affinity .
  • Triazole ring substitution : Introduce methyl groups at the 4-position to reduce steric hindrance, as seen in analogous compounds .
  • QSAR modeling : Use Gaussian09 to calculate electrostatic potential maps and correlate with IC₅₀ trends .

Q. What mechanistic insights can be gained from crystallographic data and molecular dynamics simulations?

Methodological Answer:

  • Hydrogen-bond networks : Analyze SHELXL-refined structures to identify key interactions (e.g., sulfonamide oxygen with CA-II Zn²⁺) .
  • MD simulations (NAMD) : Simulate ligand-protein stability over 100 ns to assess triazole ring flexibility and water-mediated bonds .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use 10% DMSO/PEG-400 mixtures for IP injections .
  • Prodrug design : Synthesize phosphate esters at the sulfonamide group, hydrolyzed in vivo by alkaline phosphatase .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Methodological Answer:

  • Disorder in the triazole ring : Apply SHELXL’s PART and SIMU instructions to model alternative conformations .
  • Twinning : Use TWINROTMAT in PLATON to refine data from hemihedral twins .

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